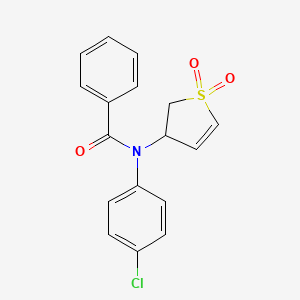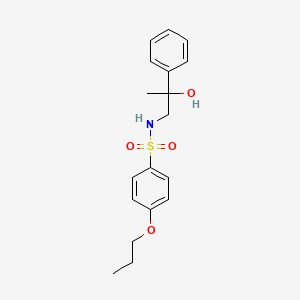![molecular formula C12H21NO2 B2764939 4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine CAS No. 2248412-07-7](/img/structure/B2764939.png)
4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for use in various biochemical and physiological studies. In
Applications De Recherche Scientifique
4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine has been used in a variety of scientific research applications. One of the most promising areas of research involves the study of the compound's effects on the central nervous system. It has been shown to have potential as a treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. Specifically, the compound has been shown to increase the levels of dopamine and acetylcholine, which are important neurotransmitters involved in motor control and memory.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, 4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine has also been shown to have other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory properties, which could make it a potential treatment for various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine in lab experiments is its unique mechanism of action. This makes it a valuable tool for studying various biological processes. However, one limitation of using this compound is its relatively complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are many potential future directions for research involving 4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine. One area of interest is the development of more efficient synthesis methods, which would make the compound more accessible for use in various research applications. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential as a treatment for various neurological and inflammatory conditions.
Méthodes De Synthèse
The synthesis method for 4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine involves a series of steps that require specialized equipment and expertise. The process typically begins with the reaction of 6-methyl-1-oxaspiro[2.5]octane with morpholine in the presence of a catalyst. This reaction results in the formation of the desired compound, which can then be purified using various techniques such as column chromatography.
Propriétés
IUPAC Name |
4-(6-methyl-1-oxaspiro[2.5]octan-6-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-11(13-6-8-14-9-7-13)2-4-12(5-3-11)10-15-12/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRRAYHXNPPOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC1)CO2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2764860.png)
![2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2764861.png)
![N-{4-[(5Z)-5-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2764862.png)

![(Z)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione](/img/structure/B2764870.png)
![2-(2-butoxyphenyl)-5-(4-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2764871.png)
![3-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2764873.png)
![3-(3,4-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2764874.png)
![N-{[2-(2,2,2-trifluoroethoxy)cyclohexyl]methyl}prop-2-enamide](/img/structure/B2764875.png)
![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2764877.png)
